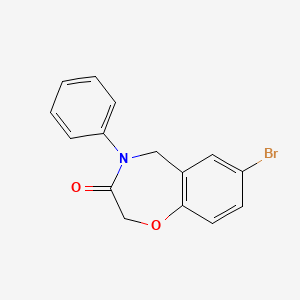
N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Patil et al. (2021) synthesized a series of new piperazine derivatives and evaluated their antimicrobial activity against bacterial and fungal strains. The study revealed that specific derivatives displayed superior antimicrobial properties, suggesting the potential for developing potent antimicrobials. The chemical identity and structure of these derivatives were confirmed using various spectroscopic techniques, including X-ray crystallography for one of the compounds (Patil et al., 2021).
Photosynthetic Electron Transport Inhibition
Vicentini et al. (2005) investigated new pyrazole derivatives as potential inhibitors of photosynthetic electron transport. The study involved synthesizing and screening several derivatives, finding that some compounds exhibited inhibitory properties comparable to commercial herbicides. The research provides insights into the structure-activity relationship and electrostatic properties of these compounds, contributing to the understanding of their inhibitory mechanism on photosynthetic electron transport (Vicentini et al., 2005).
Antibacterial and Biofilm Inhibition
Mekky and Sanad (2020) prepared novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and tested their antibacterial and biofilm inhibition efficacy. These derivatives demonstrated significant inhibitory activities against various bacterial strains, including MRSA and VRE, and showed promising biofilm inhibition capabilities. The study highlights the potential of these compounds in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Anticancer Activity
Abdellatif et al. (2014) explored the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. The compounds were tested against the MCF-7 human breast adenocarcinoma cell line, revealing that certain derivatives exhibited potent inhibitory activity. This research underscores the potential therapeutic applications of these compounds in cancer treatment (Abdellatif et al., 2014).
Automated Flow Preparation
Ingham et al. (2014) described the automated flow preparation of pyrazine-2-carboxamide, demonstrating the integration of multiple flow chemistry devices controlled by open-source software. This process represents an advancement in the synthesis of compounds related to N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, facilitating efficient production and potential pharmaceutical applications (Ingham et al., 2014).
properties
IUPAC Name |
N-[4-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c27-17-4-2-1-3-16(17)25-7-9-26(10-8-25)18(28)11-14-13-30-20(23-14)24-19(29)15-12-21-5-6-22-15/h1-6,12-13,27H,7-11H2,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLUNPJQAUEZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

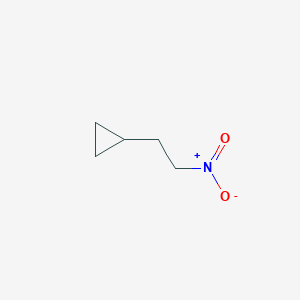
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2570987.png)

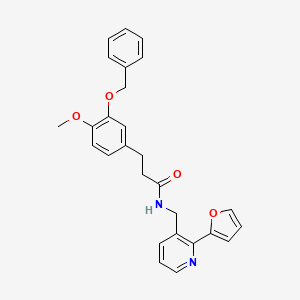
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2570992.png)
![(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2570993.png)
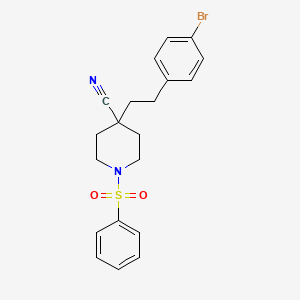
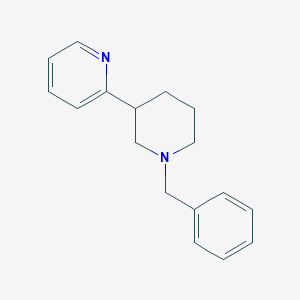

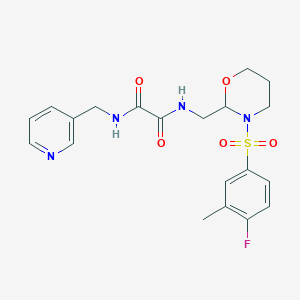
![N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide](/img/structure/B2571001.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2571003.png)

